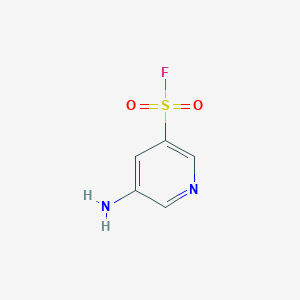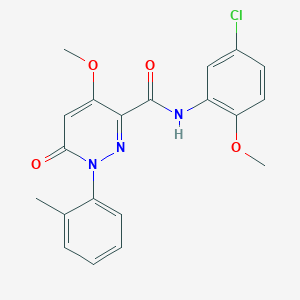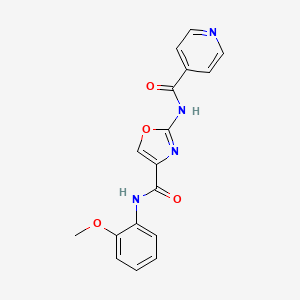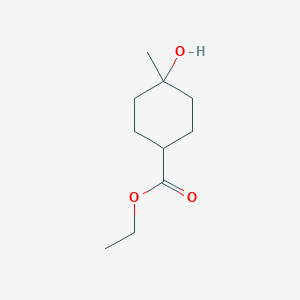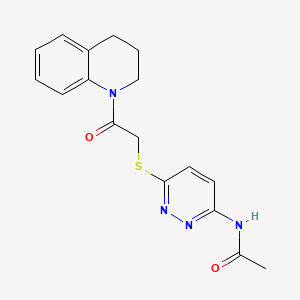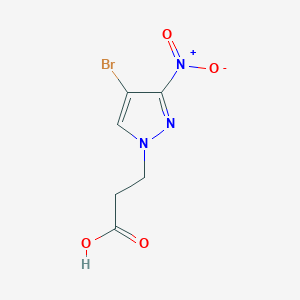
3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a chemical compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a bromo group and a nitro group attached to the pyrazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid was dissolved in warm ethanol and added to a warm ethanol solution of Zn(NO3)2·6H2O in a molar ratio of 1:2 . After two days, the colorless single crystals of the compound were filtered and washed with ethanol .Chemical Reactions Analysis
While specific chemical reactions involving 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid are not available, pyrazoles in general possess many biological and pharmaceutical properties . They also have interesting coordination properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds closely related to 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid have been documented, demonstrating their regiospecific synthesis and complex hydrogen bonding patterns. For instance, Kumarasinghe et al. (2009) outlined the synthesis of a structurally similar compound, highlighting the necessity of single-crystal X-ray analysis for unambiguous structure determination due to the complex nature of regioisomer identification through spectroscopic techniques alone. This study underscores the intricate hydrogen bonding and Br...Br interactions within the crystalline structure, indicating the significance of detailed structural analysis in understanding the physicochemical properties of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Advancements in Synthetic Methodologies
Research has also focused on developing efficient synthetic methodologies for pyrazole derivatives, which hold substantial potential in various scientific applications. Obermayer et al. (2011) described a microwave-assisted, continuous flow multistep synthesis approach for 4-(pyrazol-1-yl)carboxanilides, showcasing a dramatic reduction in processing time and an improvement in product yields. This methodology presents a significant advancement in the synthesis of pyrazole derivatives, offering a more efficient and scalable approach for producing compounds with potential biological and material science applications (Obermayer, Glasnov, & Kappe, 2011).
Potential in Polyketide Construction
In the realm of organic synthesis, particularly in constructing polyketide structures, Gao et al. (2011) demonstrated an innovative approach involving double diastereo- and enantioselective iridium-catalyzed crotylation of 1,3-diols. This method facilitates the direct generation of acyclic polypropionate stereopolyads from the alcohol oxidation level, showcasing a highly efficient and simplified pathway for synthesizing complex organic structures. Such advancements highlight the potential of using pyrazole derivatives in synthesizing natural product analogs and complex organic molecules (Gao, Han, & Krische, 2011).
Propiedades
IUPAC Name |
3-(4-bromo-3-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O4/c7-4-3-9(2-1-5(11)12)8-6(4)10(13)14/h3H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMXTQHEZQCMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2829345.png)
![(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid](/img/structure/B2829346.png)
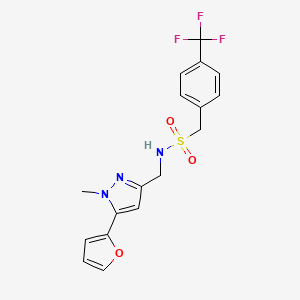
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide](/img/structure/B2829350.png)
![8-(sec-butyl)-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2829351.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2829354.png)
![3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2829357.png)
![N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2829359.png)
![3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2829360.png)
